5-Amino-1-(5-phospho-D-ribosyl)imidazole

Description

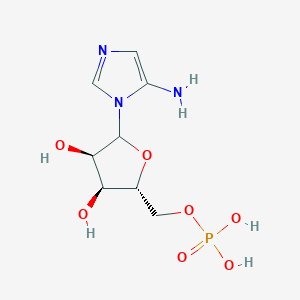

Structure

3D Structure

Properties

Molecular Formula |

C8H14N3O7P |

|---|---|

Molecular Weight |

295.19 g/mol |

IUPAC Name |

[(2R,3S,4R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H14N3O7P/c9-5-1-10-3-11(5)8-7(13)6(12)4(18-8)2-17-19(14,15)16/h1,3-4,6-8,12-13H,2,9H2,(H2,14,15,16)/t4-,6-,7-,8?/m1/s1 |

InChI Key |

PDACUKOKVHBVHJ-ZRTZXPPTSA-N |

SMILES |

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=C(N(C=N1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=C(N(C=N1)C2C(C(C(O2)COP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Regulation of 5 Amino 1 5 Phospho D Ribosyl Imidazole Biosynthesis and Metabolism

Transcriptional and Translational Control Mechanisms

The synthesis of enzymes required for the purine (B94841) biosynthetic pathway is tightly regulated at both the transcriptional and translational levels. This control ensures that the cellular machinery for producing purines is assembled only when needed.

Gene Expression Regulation of Purine Biosynthetic Enzymes

In many bacteria, the genes encoding the enzymes for purine biosynthesis are organized into operons, allowing for coordinated regulation. In Escherichia coli, the purR gene encodes a repressor protein (PurR) that controls the expression of the purine biosynthetic pathway. nih.govnih.gov The PurR repressor binds to a specific 16-base-pair palindromic sequence, known as the PurBox, located in the promoter region of purine metabolism genes. uniprot.orgresearchgate.net This binding is allosterically activated by the purine corepressors hypoxanthine or guanine. uniprot.orguwec.edu When purine levels are sufficient, these corepressors bind to PurR, inducing a conformational change that increases its affinity for the operator DNA, thereby repressing transcription. uniprot.orguwec.edu This mechanism effectively shuts down the synthesis of purine biosynthetic enzymes when the end products are readily available. uwec.edu

Similarly, in Bacillus subtilis, the genes for purine biosynthesis are clustered in the pur operon. nih.gov Transcription of this operon is controlled by the PurR repressor, which responds to the presence of purine compounds. researchgate.net Transcriptional regulation is the primary control mechanism and occurs at the 5' end of the operon. nih.gov

Riboswitches and Post-Transcriptional Control

Beyond transcriptional repressors, many bacteria employ riboswitches for post-transcriptional control of purine metabolism. researchgate.net A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to a small molecule, resulting in a change to the protein's production. nih.gov These structured non-coding RNA domains are typically found in the 5' untranslated regions (5' UTRs) of bacterial mRNAs. nih.govribocentre.org

The purine riboswitch family includes classes that selectively bind to guanine, adenine, and other purine analogs. pnas.orgnih.gov Binding of the specific purine ligand to the riboswitch's aptamer domain causes a conformational change in the mRNA. nih.govribocentre.org This structural shift can lead to one of two outcomes:

Transcription Termination: The conformational change can form a rho-independent transcription terminator structure, causing RNA polymerase to dissociate from the DNA template prematurely, thus halting the transcription of the downstream purine synthesis genes. researchgate.netnih.gov

Translation Inhibition: Alternatively, the new RNA structure can sequester the ribosome binding site (Shine-Dalgarno sequence), preventing the ribosome from initiating translation. acs.orgnih.gov

A notable example is the ZTP riboswitch, which senses the modified purine intermediates ZMP and ZTP. nih.gov These molecules accumulate under conditions of folate stress, signaling a deficiency in the one-carbon units required for purine synthesis. nih.govnih.gov The binding of ZMP or ZTP to the riboswitch triggers a change in gene expression to address this metabolic imbalance. nih.gov

Allosteric and Feedback Inhibition by Purine Nucleotides

The most immediate and sensitive regulation of the purine biosynthesis pathway occurs through allosteric and feedback inhibition. This mechanism allows for rapid adjustments to metabolic flux in response to fluctuating concentrations of the pathway's end products.

Specific Effector Molecules and Binding Sites

The primary control point for feedback inhibition is the first committed step of the pathway, catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase (GPAT) . nih.govwikipedia.org This enzyme is allosterically inhibited by the final purine nucleotides: adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), and their corresponding di- and triphosphates (ADP, GDP). wikipedia.org

GPAT possesses two distinct regulatory sites per subunit: wikipedia.org

An allosteric (A) site: This site preferentially binds adenine nucleotides (like ADP). nih.gov

A catalytic (C) site: This site, which is also the binding site for the substrate phosphoribosyl pyrophosphate (PRPP), can bind guanine nucleotides (like GMP). nih.gov

The binding of adenine and guanine nucleotides to these sites is synergistic, meaning the combined inhibitory effect of having both types of nucleotides present is greater than the sum of their individual effects. nih.govnih.gov This synergistic binding ensures a balanced production of both adenine and guanine derivatives. nih.govpurdue.edu Another key enzyme, ribose-5-phosphate (B1218738) pyrophosphokinase , which produces PRPP, is also subject to feedback inhibition by ADP and GDP. microbenotes.com

| Enzyme | Effector Molecule(s) | Type of Regulation | Binding Site |

|---|---|---|---|

| Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT) | AMP, GMP, ADP, GDP, IMP | Allosteric Inhibition (Feedback) | Allosteric (A) and Catalytic (C) sites |

| Ribose-5-phosphate Pyrophosphokinase | ADP, GDP | Allosteric Inhibition (Feedback) | Allosteric site |

| Adenylosuccinate Synthetase | AMP | Competitive Inhibition (Feedback) | Active site |

| IMP Dehydrogenase | GMP | Competitive Inhibition (Feedback) | Active site |

Mechanistic Basis of Allosteric Regulation

Allosteric regulation functions through the binding of an effector molecule to a site on the enzyme that is physically distinct from the active site. wikipedia.orgslideshare.net This binding event triggers a conformational change in the enzyme's three-dimensional structure. microbenotes.combyjus.com In the case of allosteric inhibition of GPAT, the binding of purine nucleotides to the A and C sites induces a structural rearrangement that alters the active site, reducing its affinity for its substrates, glutamine and PRPP. wikipedia.orgmicrobenotes.com This change in shape effectively decreases the enzyme's catalytic activity, slowing down the entire pathway. study.com This form of regulation is typically non-competitive, as the inhibitor does not directly compete with the substrate for the active site. wikipedia.orgmicrobenotes.com The synergistic effect observed with AMP and GMP arises from direct interactions between the two bound nucleotides, which stabilizes the inhibited conformational state of the enzyme. purdue.edu

Metabolic Flux Control and Pathway Integration

The rate, or flux, of the de novo purine biosynthesis pathway is not only governed by the specific regulatory mechanisms mentioned above but is also deeply integrated with the broader metabolic network of the cell. This integration ensures that the building blocks and energy required for purine synthesis are available when needed.

The pathway is highly dependent on precursors from several central metabolic routes:

Pentose Phosphate (B84403) Pathway (PPP): This pathway is the source of Ribose-5-phosphate, which is subsequently converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a foundational substrate for purine synthesis. vt.edulibretexts.orgnews-medical.net

Amino Acid Metabolism: The purine ring is assembled from atoms donated by several amino acids. Glycine (B1666218) provides atoms C4, C5, and N7; glutamine provides N3 and N9; and aspartate provides N1. microbenotes.cominflibnet.ac.in

One-Carbon Metabolism: This pathway, which relies on the cofactor tetrahydrofolate (THF), provides the formyl groups necessary for the incorporation of atoms C2 and C8 into the purine ring. creative-proteomics.comnih.govcreative-proteomics.com

Citric Acid (TCA) Cycle: The TCA cycle is indirectly linked through its role in producing precursors for amino acid synthesis, such as α-ketoglutarate for glutamate and oxaloacetate for aspartate. inflibnet.ac.innih.gov Furthermore, the purine synthesis pathway itself produces fumarate, an intermediate of the TCA cycle, creating a direct link between the two pathways. wikipedia.orgwikipedia.org

| Integrated Pathway | Molecule(s) Contributed/Received | Role in Purine Biosynthesis |

|---|---|---|

| Pentose Phosphate Pathway | Ribose-5-phosphate | Precursor for PRPP (ribose-phosphate backbone) |

| Amino Acid Metabolism | Glycine, Glutamine, Aspartate | Provide carbon and nitrogen atoms for the purine ring |

| One-Carbon Metabolism | 10-formyl-tetrahydrofolate | Donates formyl groups for C2 and C8 of the purine ring |

| Citric Acid (TCA) Cycle | Fumarate (received), Precursors for amino acids (contributed) | Receives a byproduct (fumarate) and provides precursors for aspartate and glutamine synthesis |

| Glycolysis | ATP, Precursors for PPP | Provides energy (ATP) and the initial substrate for the Pentose Phosphate Pathway |

Cellular Energy Status and Purine Metabolism

The enzyme responsible for the synthesis of 5-Amino-1-(5-phospho-D-ribosyl)imidazole is AIR synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase). This enzyme catalyzes the ATP-dependent cyclization of 2-(formamido)-N1-(5-phospho-β-D-ribosyl)acetamidine (FGAM) to form 5-Amino-1-(5-phospho-D-ribosyl)imidazole, with the concurrent hydrolysis of ATP to adenosine 5'-diphosphate (ADP) and inorganic phosphate wikipedia.orgreactome.org. The absolute requirement for ATP makes the activity of AIR synthetase intrinsically dependent on the cellular energy charge.

A primary sensor of cellular energy status is the AMP-activated protein kinase (AMPK). AMPK is activated when cellular energy levels are low, as indicated by increased ratios of AMP:ATP and ADP:ATP youtube.com. Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating ATP-producing pathways and inhibiting ATP-consuming pathways youtube.com. Given the high energy cost of de novo purine synthesis, it is a logical target for downregulation during periods of energy stress.

While direct regulation of AIR synthetase by AMPK has not been definitively established, the broader purine synthesis pathway is under the influence of the cellular energy state. The first committed step of the pathway, the conversion of PRPP to 5'-phosphoribosylamine by amidophosphoribosyltransferase, is allosterically inhibited by the end products of the pathway, including AMP and guanosine monophosphate (GMP) wikipedia.org. This feedback inhibition ensures that purine synthesis is curtailed when purine levels, and by extension, energy levels in the form of ATP and GTP, are sufficient.

Furthermore, research has shown that under conditions of high purine demand, the enzymes of the de novo purine biosynthetic pathway, including those involved in the synthesis of 5-Amino-1-(5-phospho-D-ribosyl)imidazole, can colocalize to form a multi-enzyme complex known as the purinosome nih.govresearchgate.net. It has been suggested that the assembly of the purinosome is sensitive to cellular purine levels and may be a mechanism to enhance the efficiency of the pathway. The formation of these complexes near mitochondria would provide ready access to the high concentrations of ATP required to drive the enzymatic reactions nih.gov.

The intricate relationship between cellular energy status and the biosynthesis of 5-Amino-1-(5-phospho-D-ribosyl)imidazole is further highlighted by the effects of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). When taken up by cells, AICAR is phosphorylated to form 5-aminoimidazole-4-carboxamide ribotide (ZMP), an analog of AMP. ZMP can allosterically activate AMPK, thereby mimicking a low-energy state nih.gov. This activation of AMPK by an intermediate of the purine pathway underscores the close integration of purine metabolism with cellular energy sensing.

Table 1: Key Molecules in the Regulation of Purine Synthesis by Cellular Energy Status

| Molecule | Role | Effect on Purine Synthesis |

| ATP | Substrate and energy currency | Essential for multiple steps, including the synthesis of 5-Amino-1-(5-phospho-D-ribosyl)imidazole. |

| ADP | Product of ATP hydrolysis and energy sensor | High ADP:ATP ratio indicates low energy and can activate AMPK. |

| AMP | Energy sensor | Allosterically activates AMPK, signaling a low-energy state and leading to the inhibition of energy-consuming pathways like purine synthesis. |

| AMPK | Master regulator of energy metabolism | When activated by high AMP:ATP or ADP:ATP ratios, it inhibits anabolic pathways to conserve energy. |

| AICAR/ZMP | AMP analog | Activates AMPK, leading to the downregulation of energy-intensive processes. |

Table 2: Research Findings on the Energy-Dependent Regulation of Purine Metabolism

| Finding | Implication for 5-Amino-1-(5-phospho-D-ribosyl)imidazole Biosynthesis | Reference |

| De novo purine synthesis consumes five molecules of ATP per molecule of IMP. | The synthesis of 5-Amino-1-(5-phospho-D-ribosyl)imidazole is part of an energetically expensive pathway, making it sensitive to cellular ATP levels. | nih.gov |

| AIR synthetase requires ATP to catalyze the formation of 5-Amino-1-(5-phospho-D-ribosyl)imidazole. | The rate of 5-Amino-1-(5-phospho-D-ribosyl)imidazole production is directly dependent on the availability of ATP. | wikipedia.orgreactome.org |

| Amidophosphoribosyltransferase, the enzyme for the committed step in purine synthesis, is inhibited by AMP and GMP. | High levels of purine end products, reflecting a high energy state, feedback to inhibit the pathway upstream of 5-Amino-1-(5-phospho-D-ribosyl)imidazole synthesis. | wikipedia.org |

| Purinosome formation, which may increase pathway efficiency, can be influenced by purine levels. | The spatial organization of the enzymes for 5-Amino-1-(5-phospho-D-ribosyl)imidazole synthesis may be regulated by the overall metabolic state of the cell. | nih.govresearchgate.net |

| AICAR, an intermediate in purine metabolism, activates AMPK through its phosphorylated form, ZMP. | This demonstrates a direct link between a purine pathway intermediate and the central cellular energy sensor, highlighting the integrated regulation. | nih.gov |

Genetic and Genomic Analysis of 5 Amino 1 5 Phospho D Ribosyl Imidazole Pathways

Gene Identification and Characterization Across Organisms

The synthesis of AIR from 2-(formamido)-N1-(5-phosphoribosyl)acetamidine (FGAM) is a critical step in the de novo purine (B94841) pathway. This reaction is catalyzed by AIR synthetase (AIRS). In many organisms, the genes encoding the enzymes for purine biosynthesis are well-characterized and often named with a pur prefix. oup.com

In prokaryotes, such as Escherichia coli, the enzyme AIR synthetase is encoded by the purM gene. This gene typically exists as a monofunctional unit. In contrast, in many eukaryotes, including humans, the enzymatic activities for several steps of the purine pathway are fused into multifunctional proteins. The human trifunctional protein GARS-AIRS-GART, encoded by the GART gene, contains the activities for glycinamide (B1583983) ribonucleotide synthetase (GARS), AIR synthetase (AIRS), and glycinamide ribonucleotide formyltransferase (GART). nih.govnih.gov This fusion of enzymatic domains is a common evolutionary theme.

Similarly, the enzyme that carboxylates AIR to form 4-Carboxy-5-aminoimidazole ribonucleotide (CAIR) is phosphoribosylaminoimidazole carboxylase. In some organisms this is a single enzyme, while in others it is part of a bifunctional protein. For instance, in zebrafish, the paics gene encodes a bifunctional enzyme that catalyzes two consecutive steps in the pathway. nih.govnih.gov

The table below summarizes key genes involved in the synthesis and immediate conversion of AIR across different model organisms.

| Gene | Enzyme | Function | Organism(s) |

| purM | AIR synthetase | Catalyzes the conversion of FGAM to AIR. nih.gov | E. coli, Archaea |

| GART | Trifunctional GARS-AIRS-GART | Contains AIRS activity, along with two other enzymatic functions in purine synthesis. nih.govnih.gov | Humans, Zebrafish |

| PAICS | Bifunctional PAIC-SAICAR synthetase | Catalyzes the conversion of AIR to CAIR and the subsequent step. nih.govnih.gov | Humans, Zebrafish |

Mutational Analysis and Functional Genomics Studies

Mutational analysis has been instrumental in elucidating the roles of genes involved in the AIR pathway. In bacteria, mutations in pur genes often lead to purine auxotrophy, meaning the organism cannot grow without an external source of purines. nih.gov Studies in Staphylococcus aureus have shown that mutations in genes like purF and purH prevent the bacteria from growing in minimal media and are crucial for infection. nih.gov

In zebrafish, recessive mutations in the gart and paics genes have revealed the critical role of de novo purine synthesis in vertebrate development. nih.gov Zygotic mutants for these genes exhibit significant pigmentation defects, with an almost complete absence of xanthophore and iridophore pigmentation, and reduced melanin levels. nih.govnih.gov These mutants also display microphthalmia (abnormally small eyes) due to defects in the cell cycle of retinal progenitor cells. nih.govnih.gov These findings highlight that specific downstream products of the purine pathway are required for distinct developmental processes.

Functional genomics approaches, such as screening for genetic suppressors, have also been employed. For example, genes for de novo purine synthesis in Arabidopsis thaliana were isolated by their ability to suppress corresponding mutations in E. coli. nih.gov This functional conservation underscores the ancient and fundamental nature of this pathway.

Key findings from mutational studies are summarized in the table below.

| Organism | Gene(s) Mutated | Phenotype | Research Finding |

| Staphylococcus aureus | purA, purF, purH | Inability to grow in minimal media, reduced virulence. nih.gov | De novo purine biosynthesis is essential for bacterial growth and pathogenesis. nih.gov |

| Zebrafish (Danio rerio) | gart, paics | Severe pigmentation defects and microphthalmia. nih.govnih.gov | The ATP and GTP branches of the purine pathway have independent, crucial roles in eye development and pigmentation, respectively. nih.gov |

| Campylobacter jejuni | purF | Altered stress survival capabilities. asm.org | High-frequency genetic variation in purine biosynthesis genes can be an adaptive mechanism for pathogen survival. asm.org |

Evolutionary Conservation of Purine Biosynthetic Genes

The genes of the de novo purine biosynthesis pathway are highly conserved across all three domains of life: Bacteria, Archaea, and Eukarya, indicating their ancient origins. mdpi.com Phylogenetic analyses show clear evolutionary relationships between the monofunctional enzymes found in prokaryotes and the multifunctional proteins in eukaryotes. nih.gov

The fusion of genes encoding sequential enzymes into single multifunctional proteins, such as the GARS-AIRS-GART trifunctional enzyme in vertebrates, is a significant evolutionary phenomenon. nih.gov This gene fusion can offer several advantages, including the channeling of metabolic intermediates, which can increase catalytic efficiency and prevent the diffusion of unstable intermediates. Phylogenetic studies of the GART gene suggest a convergent evolution from monofunctional bacterial orthologs to the fused forms seen in yeast and vertebrates. nih.gov

While the core pathway is conserved, some organisms have lost the ability for de novo purine synthesis. For example, the parasite Plasmodium falciparum, the causative agent of malaria, has lost the de novo pathway and relies on salvaging purines from its host. mdpi.com This loss is a result of genomic streamlining and adaptation to a parasitic lifestyle. mdpi.com

Gene Duplication and Diversification in Purine Pathways

Gene duplication is a major driving force in evolution, providing the raw genetic material for the emergence of new functions. In the context of purine metabolism, gene duplication has played a role in the evolution of both the de novo and salvage pathways. nih.gov It is proposed that substrate specificity among various purine salvage enzymes arose from gene duplication events that occurred before the divergence of the three domains of life. nih.gov

In the yeast Saccharomyces cerevisiae, the genome contains five highly homologous PRS genes, each capable of encoding phosphoribosyl-pyrophosphate (PRPP) synthetase, a key enzyme at the entry point of nucleotide synthesis. microbiologyresearch.org It is believed that some of these genes arose from duplication and subsequently acquired new non-homologous regions that link primary metabolism with intracellular signaling pathways. microbiologyresearch.org

While direct evidence for the duplication and diversification of the core genes immediately surrounding the AIR intermediate is less common, the broader purine pathway shows clear instances of this evolutionary mechanism. For example, in plants, it is hypothesized that the N-methyltransferases involved in caffeine biosynthesis originated from gene duplication followed by divergence, leading to modified substrate specificities. royalsocietypublishing.org The patchy distribution of purine biosynthetic genes in Archaea is also consistent with an evolutionary history shaped by gene duplication, horizontal gene transfer, and gene loss. nih.gov

Structural Biology of Enzymes Involved in 5 Amino 1 5 Phospho D Ribosyl Imidazole Formation and Conversion

X-ray Crystallography and Cryo-Electron Microscopy Studies

High-resolution structural data, primarily from X-ray crystallography, have been instrumental in understanding the complex three-dimensional architecture of the enzymes that metabolize AIR. While cryo-electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes, specific high-resolution cryo-EM studies focused solely on AIR synthetase and AIR carboxylase are not extensively documented in publicly available research. However, cryo-EM has been used to study larger assemblies containing these enzymes, such as the acetyl-CoA carboxylase complex. purdue.edu

X-ray crystallography has provided detailed atomic models of both AIR synthetase and AIR carboxylase from various organisms. ebi.ac.ukebi.ac.uk These structures reveal the fold of the proteins, the organization of their domains, and the intricate network of interactions that govern their function. For instance, the crystal structure of Escherichia coli AIR carboxylase (PurE) shows an octameric assembly, where the active site is located in a cleft formed between three subunits. proteopedia.org In humans, AIR carboxylase activity is part of the bifunctional enzyme PAICS (phosphoribosylaminoimidazole carboxylase, phosphoribosylaminoimidazole succinocarboxamide synthetase), which also exists as an octamer. researchgate.netnih.gov

Table 1: Summary of X-ray Crystallography Data for AIR Metabolizing Enzymes

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |

|---|---|---|---|---|

| AIR carboxylase (PurE) | Escherichia coli | 1D7A | 2.20 | Octameric assembly, active site at subunit interfaces |

| PAICS (AIRc domain) | Homo sapiens | 6YB8 | 2.50 | Bifunctional enzyme, octamer with AIRc domains forming the core |

| AIR synthetase (PurM) | Escherichia coli | 1CLI | 2.50 | Dimeric structure, N-terminal domain involved in dimerization |

The active sites of AIR synthetase and AIR carboxylase are precisely shaped pockets that facilitate the binding of substrates and cofactors, and contain key amino acid residues that directly participate in catalysis.

In AIR synthetase (PurM) , the reaction involves the ATP-dependent cyclization of formylglycinamidine-ribonucleotide (FGAM) to form the imidazole ring of AIR. wikipedia.org The active site is designed to bind both FGAM and ATP. While specific catalytic residues can vary between species, conserved motifs are present. The enzyme utilizes ATP to phosphorylate the formyl oxygen of FGAM, creating a reactive intermediate that is susceptible to nucleophilic attack by the N10 nitrogen, leading to ring closure. wikipedia.org The N-terminal domain of AIR synthetase is suggested to be a putative ATP binding domain and is also involved in the dimerization of the protein. ebi.ac.uk

The AIR carboxylase active site catalyzes the carboxylation of AIR to CAIR. In humans, this occurs within the AIRc domain of the PAICS enzyme. nih.gov The active site model shows that the aminoimidazole ring of AIR is stabilized by hydrogen bonds with residues such as Ser301 and the backbone of Gly330. acs.org The ribose and phosphate (B84403) moieties are also anchored by interactions with residues like Asp277, Lys304, Ser274, and Ser276. acs.org Quantum chemical calculations suggest a mechanism where CO2 is directly attacked by the C4 of AIR, with His303 acting as a general base to deprotonate the resulting intermediate to form CAIR. nih.gov

Table 2: Key Catalytic Residues in AIR Carboxylase (Human PAICS)

| Residue | Proposed Function in Catalysis |

|---|---|

| Ser301 | Hydrogen bonding with the aminoimidazole ring of AIR |

| Gly330 (backbone) | Hydrogen bonding with the aminoimidazole ring of AIR |

| Asp277 | Interaction with the hydroxyl groups of the ribose ring |

| Lys304, Ser274, Ser276 | Anchoring the phosphate group of the substrate |

| His303 | Acts as a general base in the deprotonation of the reaction intermediate |

The binding of substrates and cofactors to enzymes often induces conformational changes that are essential for catalysis. biorxiv.orgacs.org These changes can facilitate substrate positioning, activate catalytic residues, and promote product release.

For AIR carboxylase within the human PAICS enzyme, the binding of AIR and CO2 in the active site is a prerequisite for the carboxylation reaction. The interactions are a mix of hydrogen bonds and electrostatic interactions that specifically recognize the substrate. acs.orgcreative-biostructure.com Following the formation of CAIR, it is believed to be channeled to the adjacent SAICAR synthetase active site within the octameric PAICS complex, a process that likely involves localized conformational changes to facilitate the transfer. researchgate.net

In many enzyme systems, catalysis is a dynamic process involving an ensemble of protein conformations. nih.gov While large-scale conformational changes for AIR synthetase and AIR carboxylase are not extensively detailed, it is understood that subtle shifts in the positions of active site residues and protein loops are necessary to accommodate the transition state of the reaction and the subsequent products. nih.gov The induced-fit model of enzyme-substrate binding posits that the initial interaction between the enzyme and substrate induces a conformational change in the protein that results in a more complementary binding site. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein dynamics and allosteric transitions in solution, providing information that is complementary to the static pictures offered by crystallography. However, specific NMR studies focusing on the dynamics of AIR synthetase or AIR carboxylase are not widely reported in the scientific literature.

In principle, NMR could be used to probe the flexibility of loops surrounding the active sites of AIR synthetase and AIR carboxylase. Such studies could reveal how these enzymes' structures fluctuate in solution and how these dynamics change upon substrate or inhibitor binding. Allosteric regulation, where binding at one site affects activity at a distant site, is often mediated by changes in protein dynamics. youtube.com While allosteric regulation of these specific enzymes is not well-defined, NMR could be a tool to investigate potential long-range communications between subunits in the oligomeric forms of these enzymes.

NMR can also be used to determine the three-dimensional structures of proteins and their complexes in solution. This would be particularly valuable for understanding the interactions of AIR synthetase and AIR carboxylase with their substrates and products under conditions that more closely mimic the cellular environment. Furthermore, NMR could be used to map the binding sites of potential inhibitors and to characterize the structural changes that occur upon binding, providing valuable data for drug design.

Structure-Function Relationships and Rational Design Strategies

A deep understanding of the three-dimensional structures of AIR synthetase and AIR carboxylase is crucial for elucidating their structure-function relationships and for the rational design of inhibitors. mdpi.com The detailed architecture of their active sites provides a blueprint for creating molecules that can bind with high affinity and specificity.

The divergence in the AIR carboxylation pathway between humans and many microbes presents a significant opportunity for rational drug design. nih.gov In humans, a single enzyme, AIR carboxylase, directly converts AIR to CAIR. nih.gov In contrast, bacteria, yeast, and plants typically use a two-step process involving N5-CAIR synthetase (PurK) and N5-CAIR mutase (PurE). wikipedia.orgnih.gov This mechanistic difference allows for the design of inhibitors that are selective for the microbial enzymes, potentially leading to new antimicrobial agents with minimal effects on the human host.

Rational inhibitor design for these enzymes would involve targeting key features of their active sites. acs.orgmdpi.comnih.gov For example, molecules could be designed to mimic the substrate or the transition state of the reaction, thereby acting as competitive inhibitors. The crystal structures reveal pockets within and near the active site that could be exploited to enhance inhibitor binding and selectivity. nih.govacs.org Structure-based drug design, which utilizes computational docking of virtual compound libraries into the enzyme's active site, can identify promising lead compounds for further development. pnas.org The identified species-specific differences in the active site architecture and catalytic mechanism are key to designing selective inhibitors. nih.govresearchgate.net

Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis is a powerful technique that allows for the precise substitution of specific amino acid residues within an enzyme's active site. By observing the effect of these mutations on catalytic activity, researchers can deduce the functional role of individual residues in substrate binding, transition state stabilization, and product release.

Studies on the enzymes that convert AIR, namely AIR carboxylase (PurK and PurE subunits in bacteria), have utilized this approach to identify critical catalytic players. In Staphylococcus aureus, the PurK subunit, which catalyzes the initial carboxylation of AIR, was subjected to mutagenesis. Structural analysis suggested that a phenylalanine residue at position 78 (F78) is located near the AIR-binding site. When this residue was mutated to either isoleucine (F78I) or tryptophan (F78W), the catalytic efficiency of the enzyme was reduced approximately tenfold, indicating the importance of the size and nature of the residue at this position for optimal activity nih.govresearchgate.net.

Similarly, for the PurE subunit, which catalyzes the subsequent mutase reaction, biochemical analysis has confirmed that a histidine residue at position 38 (His38) is essential for its function nih.govresearchgate.net. In the bifunctional human enzyme, phosphoribosylaminoimidazole carboxylase (PAICS), which contains an AIR carboxylase (AIRc) domain, a corresponding histidine residue (His303) has been identified as crucial. Functional complementation experiments demonstrated that mutating this residue to tyrosine (His303Tyr) resulted in a loss of function, preventing the growth of bacterial strains dependent on this enzyme for purine (B94841) synthesis nih.gov. This highlights the conserved and indispensable role of this histidine in the carboxylation reaction across different species.

| Enzyme/Subunit | Organism | Mutated Residue | Substitution | Observed Effect |

|---|---|---|---|---|

| PurK (AIR Carboxylase) | Staphylococcus aureus | Phe78 | Ile or Trp | ~10-fold reduction in enzyme efficiency |

| PurE (N5-CAIR Mutase) | Staphylococcus aureus | His38 | - | Essential for function |

| PAICS (AIRc domain) | Human (in E. coli) | His303 | Tyr | Abolished function (no bacterial growth) |

In Silico Modeling and Molecular Dynamics Simulations

Complementing experimental techniques, in silico modeling and molecular dynamics (MD) simulations provide a dynamic, atom-level view of enzyme structure and function. These computational methods allow researchers to model the enzyme's active site, simulate substrate binding, and map the energetic landscape of the entire catalytic reaction, offering insights that are often difficult to capture through static crystal structures alone.

Quantum chemical calculations have been particularly illuminating for understanding the reaction mechanism of the human PAICS enzyme's AIR carboxylase (AIRc) domain. nih.govacs.org These studies have supported an "isoCAIR mechanism." In this proposed pathway, the reaction begins with a nucleophilic attack by the C4 atom of the AIR substrate on carbon dioxide (CO2), forming a tetrahedral intermediate known as isoCAIR. Subsequently, the universally conserved His303 residue acts as a general base, abstracting a proton to facilitate the formation of the final product, carboxyaminoimidazole ribonucleotide (CAIR) nih.govacs.org.

To perform these intricate calculations, a detailed model of the AIRc active site was constructed, comprising 269 atoms. This model included key amino acid residues predicted to interact with the substrates: Met272, Gly273, Ser274, Thr275, Ser276, Asp277, Val328, Ala329, Gly330, Arg331, Ser332, Asn333, Gly334, Leu335, Ser301, Ala302, His303, and Lys304. nih.govacs.org A crystallographically identified water molecule, which forms a bridge between Ser332 and His303, was also explicitly included in the model, suggesting its potential role in the catalytic network nih.govacs.org.

Molecular dynamics simulations further enhance this understanding by revealing the flexibility of the active site and the conformational changes that occur during the catalytic cycle. By simulating the movement of every atom over time, these studies can identify key interactions that stabilize the substrate in the active site and facilitate its conversion to product. While specific MD simulation studies on AIR synthetase are less prevalent in the literature, the application of these computational tools to the broader family of ATP-grasp enzymes, to which AIR synthetase belongs, has provided general insights into their dynamic nature and catalytic mechanisms.

| Enzyme/Domain | Organism | Computational Method | Key Findings and Insights |

|---|---|---|---|

| PAICS (AIRc domain) | Human | Quantum Chemical Calculations (DFT) | - Elucidated a two-step "isoCAIR mechanism".

|

| AIR Synthetase (PurE) | Various | General MD Simulations (on ATP-grasp family) | Provide insights into the dynamic conformational changes necessary for ATP binding, substrate positioning, and product release characteristic of this enzyme superfamily. |

Metabolic Interconnections and Compartmentalization of 5 Amino 1 5 Phospho D Ribosyl Imidazole Metabolism

Linkages to One-Carbon Metabolism and Folate Pathways

The biosynthesis of 5-Amino-1-(5-phospho-D-ribosyl)imidazole (AIR) and its subsequent conversion along the de novo purine (B94841) synthesis pathway are intrinsically linked to one-carbon metabolism and the folate cycle. These pathways provide the necessary single-carbon units for the formation of the purine ring. The enzymes directly involved in the steps preceding and following AIR formation are dependent on folate cofactors.

Specifically, the conversion of Glycinamide (B1583983) ribonucleotide (GAR) to Formylglycinamide ribonucleotide (FGAR), a step immediately preceding the formation of the imidazole ring of AIR, is catalyzed by phosphoribosylglycinamide formyltransferase (GART). This enzyme utilizes N¹⁰-formyltetrahydrofolate (¹⁰-formyl-THF) as the one-carbon donor. Subsequently, after several enzymatic steps, another folate-dependent enzyme, 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC), catalyzes the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to form 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR), which also requires ¹⁰-formyl-THF. nih.gov

The folate cycle is a series of reactions that process and provide one-carbon units for various biosynthetic pathways, including purine and thymidylate synthesis. nih.gov The regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), a product of thymidylate synthesis, is crucial for maintaining the pool of folate cofactors necessary for purine synthesis. This reaction is catalyzed by dihydrofolate reductase (DHFR), a key target for antifolate drugs like methotrexate. Inhibition of DHFR depletes the THF pool, thereby blocking the GART and ATIC steps and leading to an accumulation of intermediates prior to these steps and a deficit of downstream products, including those derived from AIR.

The compartmentalization of one-carbon metabolism, with reactions occurring in both the cytoplasm and mitochondria, adds another layer of regulation. nih.gov The mitochondrial folate pathway can generate formate, which can then be exported to the cytoplasm to be converted into ¹⁰-formyl-THF, thus supplying the one-carbon units for purine synthesis where AIR is an intermediate.

Cross-Talk with Other Nucleotide Biosynthesis Pathways

The metabolism of AIR is not an isolated pathway but engages in significant cross-talk with other nucleotide biosynthesis pathways, most notably pyrimidine and thiamine biosynthesis.

The most direct link to pyrimidine biosynthesis is through the common precursor, 5-phosphoribosyl-α-1-pyrophosphate (PRPP). nih.govnih.gov The enzyme PRPP amidotransferase (PPAT), which catalyzes the first committed step of de novo purine synthesis leading to the eventual formation of AIR, competes with the enzymes of the pyrimidine pathway for the available PRPP pool. Thus, the metabolic flux through the purine pathway, including the synthesis of AIR, is in direct competition with the synthesis of pyrimidines.

Furthermore, AIR itself serves as a branch point intermediate, connecting purine synthesis with thiamine biosynthesis in some organisms. AIR is a precursor for the pyrimidine moiety of thiamine (vitamin B1). hmdb.canih.gov Specifically, the pyrimidine unit of thiamine, 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP), is derived from AIR. hmdb.ca Isotopic labeling studies have shown that atoms from both the imidazole ring and the ribose moiety of AIR are incorporated into the HMP molecule. nih.gov This metabolic branch point highlights the central role of AIR in cellular metabolism beyond its function as a simple intermediate in purine synthesis.

The regulation of these interconnected pathways is complex, involving feedback inhibition and allosteric control to balance the cellular pools of purines, pyrimidines, and other essential metabolites derived from these pathways.

Subcellular Localization and Metabolon Formation (e.g., Purinosome)

There is substantial evidence to suggest that the enzymes of the de novo purine synthesis pathway, including those responsible for the synthesis and consumption of AIR, are not randomly distributed within the cytoplasm but are organized into dynamic, multi-enzyme complexes known as metabolons. The most well-characterized of these is the purinosome. nih.govwikipedia.org

The purinosome is a transiently formed cellular body that co-localizes all six of the enzymes required to convert PRPP into inosine (B1671953) monophosphate (IMP), the first purine nucleotide. wikipedia.org This includes the trifunctional enzyme containing GART activity (responsible for a step before AIR synthesis) and the bifunctional enzyme PAICS (which catalyzes steps involving AIR and its successor). The formation of the purinosome is thought to be a mechanism to increase the efficiency of the pathway by channeling substrates between active sites, protecting labile intermediates, and allowing for coordinated regulation of the entire pathway. nih.gov

The assembly of purinosomes has been observed to be dependent on the cellular demand for purines. Under conditions of purine depletion, the enzymes cluster together to form these macrobodies, and they disperse when purines are abundant. nih.gov This dynamic assembly and disassembly suggest a sophisticated regulatory mechanism controlling the flux through the purine pathway at the level of subcellular organization. The localization of these enzymes into a single complex ensures that AIR, once synthesized, is efficiently passed to the next enzyme in the sequence, minimizing its diffusion into the cytosol and its potential entry into competing pathways.

Fluorescence microscopy studies using tagged versions of the purine biosynthetic enzymes have been instrumental in visualizing the formation and dynamics of purinosomes in living cells. nih.govwikipedia.org These studies have shown that purinosomes can associate with the microtubule network, suggesting a potential role for the cytoskeleton in their spatial organization. nih.gov

Isotopic Tracing and Metabolic Flux Analysis of Purine Synthesis

Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques used to quantitatively track the flow of atoms through metabolic pathways, including the de novo synthesis of purines involving AIR. nih.govmdpi.com By supplying cells with substrates labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can follow the incorporation of these isotopes into downstream metabolites, including the purine nucleotides derived from AIR.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used analytical platforms to measure the isotopic enrichment in these metabolites. grantome.com This information can then be used in computational models to calculate the rates (fluxes) of the individual reactions in the pathway. For example, by using ¹⁵N-labeled glutamine, the contribution of this amino acid to the nitrogen atoms of the imidazole ring of AIR and the final purine ring can be quantified.

Metabolic flux analysis provides a systems-level view of cellular metabolism, allowing researchers to understand how the purine synthesis pathway is regulated and how it responds to various physiological and pathological conditions. nih.gov For instance, MFA can be used to determine the relative contributions of the de novo and salvage pathways to the total purine nucleotide pool.

More advanced techniques, such as isotopically non-stationary MFA (INST-MFA), can provide even more detailed information about intracellular fluxes by analyzing the time-dependent changes in isotopic labeling. nih.gov These approaches have been instrumental in elucidating the regulation of purine metabolism and its connections to other central metabolic pathways.

Advanced Methodologies for Research on 5 Amino 1 5 Phospho D Ribosyl Imidazole

Enzymatic Assays and Kinetic Characterization

The characterization of enzymes that catalyze reactions involving AIR is fundamental to understanding the purine (B94841) biosynthesis pathway. Aminoimidazole ribonucleotide synthetase (AIRS) catalyzes the conversion of formylglycinamidine ribonucleotide to AIR, a crucial step in the formation of the imidazole ring of purines. ebi.ac.uk In bacteria, yeasts, and plants, the subsequent conversion of AIR to 4-carboxy-AIR (CAIR) is a two-step process involving N(5)-carboxy-AIR (N(5)-CAIR) synthetase (PurK) and N(5)-CAIR mutase (class I PurE). ebi.ac.uk In contrast, animals utilize a single enzyme, AIR carboxylase (class II PurE), for this conversion. ebi.ac.uk

Enzymatic assays are crucial for determining the kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into enzyme-substrate affinity and catalytic efficiency. Such studies have been instrumental in understanding the mechanistic differences between the two classes of PurE enzymes, highlighting them as potential targets for antimicrobial agents. ebi.ac.uk

A summary of enzymes involved in the turnover of AIR is presented below:

| Enzyme | EC Number | Reaction | Organism Type |

| Aminoimidazole ribonucleotide synthetase (AIRS) | 6.3.3.1 | Formylglycinamidine ribonucleotide → 5-Amino-1-(5-phospho-D-ribosyl)imidazole | Universal |

| N(5)-carboxy-AIR synthetase (PurK) | 6.3.4.18 | 5-Amino-1-(5-phospho-D-ribosyl)imidazole + ATP + HCO3- → N(5)-Carboxy-AIR + ADP + Pi | Bacteria, Yeasts, Plants |

| N(5)-carboxy-AIR mutase (class I PurE) | 5.4.99.18 | N(5)-Carboxy-AIR → 4-Carboxy-AIR | Bacteria, Yeasts, Plants |

| AIR carboxylase (class II PurE) | 4.1.1.21 | 5-Amino-1-(5-phospho-D-ribosyl)imidazole + CO2 → 4-Carboxy-AIR | Animals |

Mass Spectrometry-Based Metabolomics for Pathway Intermediates

Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool for the analysis of purine biosynthesis intermediates, including AIR. plos.org This technology allows for the sensitive and specific detection and quantification of low-abundance metabolites within complex biological matrices. plos.org Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been successfully applied to analyze intermediates of purine de novo synthesis (PDNS) in cell models. plos.org

Metabolomic studies have been instrumental in confirming the identity of PDNS intermediates by comparing the fragmentation patterns of metabolites produced by cells with those of synthesized standards. plos.org Furthermore, MS imaging techniques, such as gas cluster ion beam secondary ion mass spectrometry (GCIB-SIMS), have enabled the direct visualization of de novo purine biosynthesis within multienzyme complexes known as purinosomes in single cells. nih.gov These imaging studies have provided evidence for metabolic channeling, where intermediates are passed directly from one enzyme to the next within the complex, increasing pathway efficiency. nih.govresearchgate.net

Key findings from MS-based metabolomics studies on purine pathway intermediates:

| Finding | Technique | Significance |

| Comprehensive fragmentation analysis of PDNS intermediates | LC-HRMSn | Established a reference for the identification of these metabolites in biological samples. plos.org |

| Visualization of purinosomes and metabolic channeling | GCIB-SIMS | Provided direct evidence for the spatial organization and functional efficiency of the de novo purine synthesis pathway. nih.gov |

| Identification of pathway disruptions in genetically modified cells | LC-MS/MS | Allowed for the study of the effects of specific enzyme deficiencies on the accumulation of pathway intermediates. nih.gov |

Stable Isotope Labeling and Tracing Techniques

Stable isotope labeling is a crucial technique for elucidating the dynamics of metabolic pathways, including the de novo synthesis of purines. nih.gov By supplying cells or organisms with substrates enriched with stable isotopes (e.g., 13C or 15N), researchers can trace the incorporation of these isotopes into downstream metabolites like AIR and the final purine nucleotides. nih.govpnas.org This approach provides valuable information about metabolic flux and the relative contributions of different pathways to the purine pool. oup.com

For instance, isotope tracer experiments using [15N]serine (which is metabolized to [15N]glycine) or [13C]glycine have been used to specifically label the purine ring. nih.govresearchgate.net The analysis of the resulting mass isotopomer distribution by mass spectrometry allows for the quantification of the flux through the de novo synthesis pathway. nih.gov These techniques have been applied to study purine metabolism in various contexts, from single cells to whole organisms, and have revealed alterations in metabolic pathways associated with conditions like aging. nih.gov

Recombinant Protein Expression and Purification Strategies

The detailed biochemical and structural characterization of the enzymes involved in AIR metabolism relies on the availability of pure, active protein. Recombinant protein expression systems are indispensable for producing the quantities of these enzymes necessary for such studies. nih.gov Common expression systems include Escherichia coli, insect cells (using the Baculovirus Expression Vector System), and mammalian cells. nih.gov

Once expressed, the recombinant enzymes are purified using a variety of chromatography techniques. Affinity chromatography, which utilizes specific tags engineered into the recombinant protein, is a powerful method for achieving high levels of purity in a single step. youtube.com Other techniques, such as ion-exchange and size-exclusion chromatography, are also employed to isolate the enzymes of interest. The purification of enzymes like phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase has been described, providing the foundation for detailed functional studies. nih.gov

CRISPR-Cas9 and Gene Editing Approaches for Pathway Modulation

The advent of CRISPR-Cas9 gene editing technology has revolutionized the study of metabolic pathways by allowing for precise genetic modifications in cellular and animal models. mdpi.com Researchers have utilized CRISPR-Cas9 to create knockout cell lines for specific enzymes in the de novo purine synthesis pathway. nih.gov These genetically engineered cells serve as powerful tools to study the consequences of enzyme deficiencies, including the accumulation of specific intermediates like AIR. nih.gov

CRISPR-Cas9 has also been employed to investigate the role of purine synthesis in various disease states. For example, genome-wide CRISPR-Cas9 knockout screens have identified enzymes in the purine biosynthesis pathway, such as PAICS (which contains AIR carboxylase activity), as potential therapeutic targets in cancer. researchgate.netunige.ch Furthermore, this technology has been used to introduce specific mutations into genes like ADSL (adenylosuccinate lyase), which is involved in a later step of purine synthesis, to study the metabolic impact of these changes. elifesciences.org These gene editing approaches provide a direct link between genetic alterations and their functional consequences on the purine synthesis pathway.

Comparative Biochemistry and Evolutionary Perspectives of 5 Amino 1 5 Phospho D Ribosyl Imidazole Synthesis

Variations in Purine (B94841) Biosynthetic Pathways Across Life Forms

A primary distinction in the de novo purine biosynthesis pathway between prokaryotes and eukaryotes lies in the organization of their enzymes. In prokaryotes, such as Escherichia coli, the ten enzymatic steps leading to the formation of inosine (B1671953) monophosphate (IMP), the precursor to other purines, are typically catalyzed by ten distinct, monofunctional enzymes encoded by separate genes. oup.com These genes are often organized in operons, allowing for coordinated regulation of their expression. fiveable.me

In contrast, many eukaryotes, particularly vertebrates, exhibit a more consolidated enzymatic arrangement. researchgate.net Several steps of the pathway are catalyzed by large, multifunctional proteins that contain multiple enzymatic domains. For instance, in humans, a trifunctional protein encoded by the GART gene catalyzes the second, third, and fifth steps of the pathway, the last of which is the synthesis of AIR. wikipedia.orgnih.gov Additionally, other steps are carried out by bifunctional enzymes. researchgate.netnih.gov This fusion of enzymatic activities into single polypeptide chains is thought to enhance catalytic efficiency through substrate channeling, where the product of one reaction is directly passed to the active site of the next enzyme in the sequence, minimizing the diffusion of intermediates. This organization into a "purinosome," a transient multi-enzyme complex, is a hallmark of purine synthesis in many eukaryotic cells. nih.gov

| Feature | Prokaryotes | Eukaryotes (Vertebrates) |

| Enzyme Organization | Mostly monofunctional enzymes | Combination of monofunctional and multifunctional enzymes |

| Gene Organization | Often organized in operons | Genes for individual enzymes or multifunctional proteins are typically not in operons |

| Enzyme Complexes | Less evidence for stable, large multi-enzyme complexes | Evidence for the formation of a "purinosome" complex |

| Example of AIR Synthesis | Catalyzed by a monofunctional AIR synthetase (PurM) | Catalyzed by a domain of a trifunctional protein (GART) wikipedia.org |

This table provides a comparative overview of the key differences in the organization of the purine biosynthesis pathway between prokaryotes and vertebrates.

The de novo purine biosynthesis pathway is well-conserved in fungi and plays a crucial role in their growth, development, and, in pathogenic species, their virulence. frontiersin.org For example, in the plant pathogenic fungus Magnaporthe oryzae, the enzymes corresponding to the human purine synthesis enzymes have been identified, highlighting the conservation of the pathway. nih.gov However, some fungi have adapted their purine metabolism based on their lifestyle. For instance, Saccharomyces cerevisiae has lost the ability to use certain purines as a nitrogen source because it lacks some enzymes involved in purine oxidation. researchgate.net The organization of the purine biosynthesis enzymes in fungi can vary, with some species having monofunctional enzymes while others may have multifunctional proteins, though not typically to the same extent as in vertebrates.

Plants, on the other hand, present an interesting mosaic of prokaryotic and eukaryotic features in their purine biosynthesis pathway. The genomic and pathway organization in plants is generally more similar to that of prokaryotes, with most of the enzymes being monofunctional and encoded by single-copy genes. bohrium.com This is in contrast to the multifunctional enzymes found in mammals for the same pathway. bohrium.com Furthermore, the subcellular localization of the purine biosynthesis pathway in plants is compartmentalized. Different steps of the pathway have been localized to the cytosol, plastids, and mitochondria. bohrium.comresearchgate.net This compartmentalization suggests a complex regulation and integration of purine synthesis with other metabolic pathways within the plant cell.

| Organism Group | Key Features of Purine Biosynthesis |

| Fungi | Pathway is well-conserved and essential for growth and pathogenicity. frontiersin.org Some species show adaptations in purine degradation pathways. |

| Plants | Genomic organization is more similar to prokaryotes, with predominantly monofunctional enzymes. bohrium.com The pathway is compartmentalized across the cytosol, plastids, and mitochondria. bohrium.comresearchgate.net |

This table summarizes specific characteristics of the purine biosynthesis pathway in fungi and plants.

Horizontal Gene Transfer and Pathway Evolution

Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant force in the evolution of metabolic pathways, particularly in prokaryotes. wikipedia.org While less frequent in eukaryotes, HGT has been documented and can lead to the acquisition of novel metabolic capabilities. In the context of nucleotide biosynthesis, HGT has played a role in shaping the evolutionary trajectory of these pathways.

A notable example is the evolution of the pyrimidine biosynthesis pathway in Saccharomyces cerevisiae. Phylogenetic studies have shown that the gene encoding dihydroorotate dehydrogenase (DHOD), an essential enzyme in this pathway, was acquired by the Saccharomyces lineage from a bacterial source, likely from the Lactobacillales. nih.gov Following this HGT event, the ancestral eukaryotic DHOD gene was lost. This demonstrates how HGT can lead to the replacement of a native gene with a foreign one, potentially conferring a selective advantage.

While direct evidence for HGT of the specific enzymes involved in AIR synthesis is less documented, the mosaic nature of metabolic pathways in many organisms suggests that HGT has likely contributed to the diversity observed in purine metabolism across the tree of life. The acquisition of genes from bacteria by early eukaryotes is thought to have been a significant factor in the evolution of eukaryotic metabolism. nih.gov

Enzyme Orthologs and Paralogs Characterization

The evolution of the purine biosynthesis pathway can also be understood through the analysis of enzyme orthologs and paralogs. Orthologs are genes in different species that evolved from a common ancestral gene through speciation, and they typically retain the same function. Paralogs, on the other hand, are genes related by duplication within a genome and may evolve new functions. evomics.org

The enzymes of the purine biosynthesis pathway, including those involved in the synthesis of AIR, are present as orthologs across a vast range of species, underscoring their fundamental importance. Phylogenetic analyses of these orthologs can reveal the evolutionary relationships between different life forms and highlight conserved functional domains.

In some cases, gene duplication events have led to the emergence of paralogs within the purine biosynthesis pathway. For example, in Saccharomyces cerevisiae, two paralogous genes, ADE16 and ADE17, encode enzymes that catalyze the last two steps of IMP synthesis. frontiersin.org While both genes contribute to purine biosynthesis, they may have also acquired specialized roles or expression patterns. The characterization of such paralogs can provide insights into the functional diversification and adaptation of metabolic pathways.

Distinguishing between orthologs and paralogs is crucial for the accurate annotation of genomes and for understanding the evolution of gene function. biorxiv.orgbiorxiv.org Various computational methods, often based on phylogenetic tree reconciliation, are used to identify these homologous relationships. biorxiv.orgnih.gov The study of orthologs and paralogs of the enzymes in the AIR synthesis pathway continues to provide a deeper understanding of the evolutionary history and functional diversity of purine metabolism.

Future Research Directions and Emerging Paradigms for 5 Amino 1 5 Phospho D Ribosyl Imidazole

Integration with Systems Biology and Multi-Omics Approaches

A systems-level understanding of the metabolic network surrounding AIR is becoming increasingly crucial. The integration of various "omics" technologies is at the forefront of this effort, moving beyond the study of individual components to a holistic view of pathway dynamics.

Multi-omics approaches, combining transcriptomics, proteomics, and metabolomics, offer a comprehensive snapshot of the purine (B94841) synthesis pathway in response to cellular conditions. For instance, integrated analyses have revealed dysregulation of purine metabolism in various disease states by correlating changes in gene expression with metabolite and protein levels nih.govnih.gov. Metabolomic studies, in particular, have been instrumental in quantifying the flux through the de novo pathway by tracing the incorporation of isotopic labels, providing direct insights into the activity of enzymes that produce and consume AIR nih.govplos.org.

These integrated approaches are essential for understanding complex structures like the purinosome, a transient multi-enzyme complex that includes the enzymes responsible for AIR synthesis and conversion. By combining proteomics to identify interacting proteins with metabolomics to measure pathway intermediates, researchers can build more accurate models of how this metabolic channeling enhances efficiency nih.govnih.govresearchgate.net. This systems biology perspective allows for the identification of key regulatory nodes and provides a more complete picture of how cellular purine levels are maintained nih.gov.

| Omics Technology | Application in Studying AIR and Purine Metabolism | Key Insights |

| Transcriptomics | Measures the expression levels of genes encoding purine synthesis enzymes. | Identifies transcriptional regulation of the pathway in response to cellular demand or stress. nih.gov |

| Proteomics | Identifies and quantifies the proteins involved in the purinosome and their interaction partners. | Elucidates the composition and dynamics of the purinosome complex. nih.govnih.gov |

| Metabolomics | Traces the flow of labeled substrates (e.g., glycine) through the pathway to quantify intermediates like AIR and final products. | Measures metabolic flux, identifies bottlenecks, and confirms the functional activity of the pathway. nih.govplos.org |

Exploration of Novel Regulatory Mechanisms

The regulation of the pathway leading to and from AIR is more complex than simple feedback inhibition. Research is now uncovering novel layers of control that ensure purine production meets cellular demand without wasteful overproduction.

A key emerging paradigm is the spatiotemporal regulation of purine synthesis through the formation of the purinosome . This multi-enzyme complex physically co-localizes the sequential enzymes of the de novo pathway, including those acting on AIR researchgate.netnih.govnih.gov. This clustering is thought to facilitate metabolic channeling, where intermediates are passed directly from one enzyme to the next, increasing efficiency and protecting labile molecules nih.govresearchgate.net. The assembly and disassembly of the purinosome are dynamic and regulated by the cellular purine concentration, offering a higher level of metabolic control nih.govacs.org.

Furthermore, purinosome formation is linked to the cell cycle , with a higher number of these complexes observed in the G1 phase, suggesting a mechanism to prepare for the increased purine demand of the S phase (DNA replication) pnas.orgpnas.org. There is also significant crosstalk between purine synthesis and other central metabolic pathways. The purinosome is often localized near mitochondria, which supply the necessary ATP and substrates like glycine (B1666218) and formate for the pathway researchgate.netnih.gov. This physical proximity highlights a deep integration between energy metabolism and nucleotide synthesis nih.govresearchgate.net. Research has also identified metabolic crosstalk with pathways such as nicotinate utilization, indicating a broader network of metabolic regulation than previously understood researchgate.net.

High-Throughput Screening for Pathway Modulators (research tools)

The enzymes of the de novo purine pathway are recognized as important targets for the development of research tools to probe cellular metabolism. High-throughput screening (HTS) provides a powerful method for discovering small molecules that can modulate the activity of specific enzymes in the pathway, such as those that synthesize or consume AIR.

Developing HTS assays for these enzymes presents unique challenges. For example, the bifunctional enzyme PAICS, which carboxylates AIR to CAIR, has a reaction equilibrium that favors the reverse direction in vitro. Overcoming this required innovative assay design to force the reaction forward and enable screening for inhibitors of the subsequent ATP-dependent step bellbrooklabs.com. Successful HTS campaigns have utilized technologies like the Transcreener ADP assay, which detects the ADP produced by ATP-dependent enzymes, allowing for sensitive measurement of enzyme activity bellbrooklabs.com.

These screening efforts are not limited to single enzymes. Pathway-targeting HTS assays have been developed that reconstitute multiple enzymatic steps in a single well, allowing for the identification of inhibitors that act on any of the included enzymes nih.gov. Such approaches are invaluable for identifying novel chemical probes to study purine metabolism in various biological contexts.

| Screening Target | HTS Method | Purpose of Modulator |

| PAICS (Phosphoribosylaminoimidazole Carboxylase/Synthetase) | Transcreener ADP Assay (detects ADP production) | Identify inhibitors for cancer research tools. bellbrooklabs.com |

| Purine Salvage Pathway Enzymes | Continuous multi-enzyme pathway assay | Discover inhibitors of parasite purine acquisition. nih.gov |

| Stat3 Activation | Quantitative Structure-Activity Relationship (QSAR) modeling | Identify purine-scaffold small molecules as inhibitors for cancer research. acs.org |

Untapped Biotechnological Applications (non-human, non-clinical)

Beyond its fundamental biological role, the purine biosynthesis pathway involving AIR offers significant potential for non-clinical biotechnological applications. Through metabolic engineering, microorganisms can be modified to overproduce valuable compounds derived from purine intermediates.

A prime example is the production of riboflavin (vitamin B2) in the fungus Ashbya gossypii. The immediate precursor for riboflavin synthesis is GTP, a downstream product of AIR. By manipulating the purine pathway to increase the cellular levels of GTP, researchers have successfully enhanced riboflavin yields nih.gov. This involves overexpressing key regulatory genes to boost the metabolic flux towards purine synthesis nih.gov.

Similarly, bacteria such as Corynebacterium glutamicum and Bacillus subtilis have been engineered to accumulate large quantities of purine nucleosides like inosine (B1671953) and guanosine (B1672433), which are used as flavor enhancers in the food industry researchgate.netresearchgate.net. These strategies often involve blocking the degradation pathways and eliminating feedback inhibition to channel metabolic resources towards the desired products researchgate.netresearchgate.net. Another application involves engineering brewer's yeast (Saccharomyces cerevisiae) to enhance its uptake of purines from the fermentation medium, a strategy aimed at producing low-purine beer jelsciences.com. These examples demonstrate the utility of targeting the purine pathway for the industrial production of valuable biochemicals.

| Organism | Engineered Pathway | Product | Application |

| Ashbya gossypii | Overexpression of purine pathway genes to increase GTP pool. | Riboflavin (Vitamin B2) | Industrial vitamin production. nih.gov |

| Bacillus subtilis | Inactivation of purine degradation and release of feedback inhibition. | Inosine, Guanosine | Food additives (flavor enhancers). researchgate.net |

| Corynebacterium glutamicum | Blocking degrading reactions towards AMP and GMP. | IMP, Hypoxanthine | Food additives (flavor enhancers). researchgate.net |

| Saccharomyces cerevisiae | Enhanced expression of purine uptake transporters. | Low-purine beer | Brewing industry. jelsciences.com |

Advanced Computational Modeling for Pathway Understanding

Advanced computational modeling is becoming an indispensable tool for dissecting the complexities of the purine biosynthesis pathway and the dynamics of the purinosome. These in silico approaches allow researchers to simulate metabolic processes and predict the outcomes of genetic modifications, guiding wet-lab experiments more efficiently.

Genome-scale metabolic models (GSMMs) are widely used to analyze the metabolic flux through the purine pathway. By simulating the entire metabolic network of an organism, researchers can predict key "backflow nodes" or competing pathways that divert resources away from purine synthesis. This in silico-guided approach has been successfully used to engineer Bacillus subtilis for efficient production of purine nucleosides by identifying and deleting competing enzymes researchgate.net.

Computational approaches are also critical for understanding the structure and dynamics of the purinosome. Given the transient nature of this complex, which makes it difficult to study with traditional structural biology methods, a multidisciplinary approach combining biophysical techniques with computational modeling is necessary nih.gov. Models can help predict protein-protein interactions within the complex and simulate the effects of metabolic channeling on pathway efficiency researchgate.net. As our understanding of the purinosome grows, these models will become increasingly sophisticated, providing deeper insights into this elegant example of metabolic organization nih.govresearchgate.net.

Q & A

Q. What is the metabolic role of 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid in purine biosynthesis?

This compound is a critical intermediate in the de novo purine biosynthesis pathway. It is generated from aminoimidazole ribotide via phosphoribosylaminoimidazole carboxylase (EC 4.1.1.21) and subsequently converted to 5-aminoimidazole ribonucleotide (AICAR) by decarboxylation. In vertebrates, this reaction is mediated by the multifunctional enzyme ADE2 , which also catalyzes its conversion to SAICAR (succinylaminoimidazolecarboxamide riboside) via aspartate ligation .

Q. How can researchers detect and quantify 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid in biological samples?

Detection methodologies include:

- Nuclear Magnetic Resonance (NMR) : Identifies structural features (e.g., ribosyl phosphate groups) .

- Mass Spectrometry (MS) : Provides molecular weight confirmation (CHNOP, 339.047 Da) .

- Chromatography : High-performance liquid chromatography (HPLC) coupled with UV detection for quantification in food matrices (e.g., raspberries, chestnuts) .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing 5-Amino-1-(5-phospho-D-ribosyl)imidazole derivatives, and how are they resolved?

Synthesis of derivatives (e.g., phosphorylated analogs) involves:

- Phosphorylation : Using POCl in triethyl phosphate, achieving yields of 58–75% .

- Purification : Q-Sepharose or DEAE Sepharose chromatography to isolate intermediates .

- Key Issue : Non-enzymatic decarboxylation of the substrate requires strict pH control (pH 8.0) during purification .

Q. How do enzymatic mechanisms for this compound differ between vertebrates and bacteria?

In vertebrates, EC 4.1.1.21 directly catalyzes decarboxylation. In E. coli, two enzymes are required:

- EC 6.3.4.18 (5-(carboxyamino)imidazole ribonucleotide synthase) for carboxylation.

- EC 5.4.99.18 (mutase) for isomerization .

This divergence impacts genetic engineering strategies for pathway reconstruction in microbial systems.

Q. How can researchers reconcile contradictory data on pathway reversibility or metabolite flux?

Q. What advanced analytical techniques confirm the structural integrity of synthetic analogs?

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., imidazole ring vibrations at 1600–1650 cm) .

- High-Resolution MS (HRMS) : Confirms molecular formulas (e.g., m/z 339.047 for the parent compound) .

- X-ray Crystallography : Resolves ribosyl phosphate stereochemistry in enzyme-bound states .

Q. What role does this compound play in vitamin B6/B12 biosynthesis in bacteria?

In Rhodobacter sphaeroides, it serves as a precursor for anaerobic vitamin B6 synthesis via 5-hydroxybenzimidazole synthase (EC 4.1.99.23) , which requires S-adenosylmethionine and a [4Fe-4S] cluster for radical-based catalysis .

Methodological Recommendations

- For pathway analysis : Use KEGG (PATHWAY database) to map conserved subpathways and ortholog groups .

- For enzyme characterization : Prioritize structural studies (e.g., cryo-EM) to resolve active-site dynamics in bifunctional enzymes like ADE2 .

- For synthetic biology : Leverage species-specific enzyme differences (e.g., EC 4.1.1.21 vs. EC 6.3.4.18) to engineer orthogonal purine pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.